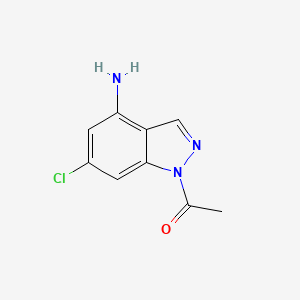

1-(4-Amino-6-chloro-1H-indazol-1-YL)ethanone

Description

Structure

3D Structure

Properties

CAS No. |

1010102-86-9 |

|---|---|

Molecular Formula |

C9H8ClN3O |

Molecular Weight |

209.63 g/mol |

IUPAC Name |

1-(4-amino-6-chloroindazol-1-yl)ethanone |

InChI |

InChI=1S/C9H8ClN3O/c1-5(14)13-9-3-6(10)2-8(11)7(9)4-12-13/h2-4H,11H2,1H3 |

InChI Key |

XXWYSAWLGMKPFF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C2=CC(=CC(=C2C=N1)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-6-chloro-1H-indazol-1-YL)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-amino-6-chlorobenzaldehyde with hydrazine hydrate to form the indazole core, followed by acetylation to introduce the ethanone group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-6-chloro-1H-indazol-1-YL)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield indazole oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-(4-Amino-6-chloro-1H-indazol-1-YL)ethanone has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its anticancer and antimicrobial properties.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-Amino-6-chloro-1H-indazol-1-YL)ethanone involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Structural Analogues with Halogen and Heterocyclic Substitutions

Compound A : 1-(5-Bromo-6-chloro-1H-indazol-1-yl)ethanone

- Molecular Formula : C₉H₆BrClN₂O

- Molecular Weight : 273.51 g/mol

- Key Differences: Replaces the 4-amino group with bromine at position 3. This increases molecular weight and introduces a heavier halogen, which may enhance lipophilicity but reduce hydrogen-bonding capacity compared to the amino group in the target compound. Bromine’s larger atomic radius could sterically hinder interactions in biological targets .

Compound B : (Z)-1-(4-Chlorophenyl)-2-(3,5-dimethyl-4-phenyldiazenyl-1H-pyrazol-1-yl)ethanone

- Molecular Formula : C₁₈H₁₅ClN₄O

- Molecular Weight : 354.8 g/mol

- Key Differences: Features a pyrazole ring with a diazenyl group and a 4-chlorophenyl substituent. The diazenyl group introduces π-conjugation, altering electronic properties.

Compound C : 2-(5,6-Dibromo-1H-benzimidazol-1-yl)-1-(3,4-dichlorophenyl)ethanone

- Molecular Formula : C₁₅H₈Br₂Cl₂N₂O

- Molecular Weight : 483.91 g/mol

- Key Differences: Replaces indazole with benzimidazole, fused with a benzene ring. Demonstrated pro-apoptotic activity in leukemia cells, suggesting structural motifs critical for bioactivity .

Physicochemical and Pharmacokinetic Properties

*Estimated based on molecular formula C₉H₇ClN₃O.

Key Observations :

- The amino group in the target compound improves water solubility compared to brominated or halogen-rich analogues.

- Bulkier substituents (e.g., Compound C) correlate with reduced solubility, a critical factor in drug development .

Biological Activity

1-(4-Amino-6-chloro-1H-indazol-1-YL)ethanone is a compound of growing interest in medicinal chemistry, particularly due to its diverse biological activities. Characterized by an indazole ring structure, this compound exhibits significant potential in various therapeutic areas, including anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈ClN₃O, with a molecular weight of approximately 209.63 g/mol. The compound features an amino group at the para position and a chloro substituent on the indazole ring, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈ClN₃O |

| Molecular Weight | 209.63 g/mol |

| Key Functional Groups | Amino, Chloro |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound has been shown to inhibit enzyme activity by binding to active or allosteric sites, thereby modulating various biochemical pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indazole derivatives, including this compound. The compound has demonstrated significant inhibition of cell proliferation in several cancer cell lines:

- MDA-MB-231 (Breast Cancer) : IC50 values ranging from 0.23 to 0.85 μM.

- A549 (Lung Cancer) : IC50 values around 0.5 μM.

These findings indicate potent growth inhibitory activity, with mechanisms involving microtubule destabilization and apoptosis induction, as evidenced by increased caspase activity and morphological changes in treated cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial effects. Preliminary studies suggest that it may be effective against various bacterial strains, although specific IC50 values are yet to be fully characterized.

Case Studies

Several case studies have explored the biological activities of indazole derivatives:

- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that compounds similar to this compound exhibited significant cytotoxicity with IC50 values indicating strong inhibitory effects on cell growth .

- Enzyme Inhibition : Research has indicated that derivatives containing the indazole scaffold can inhibit key enzymes involved in cancer progression, such as FGFR (Fibroblast Growth Factor Receptor), with IC50 values as low as 2.9 nM for certain optimized derivatives .

Q & A

Q. What are the common synthetic routes for 1-(4-Amino-6-chloro-1H-indazol-1-YL)ethanone, and how do reaction conditions influence yield?

The synthesis typically involves acylation of substituted indazoles. For example, analogous compounds like 1-(4-amino-3-ethylphenyl)ethanone are synthesized via Friedel-Crafts acylation using ethanoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Optimization includes controlling stoichiometry, temperature (0–50°C), and solvent polarity. Side reactions like hydrolysis or over-acylation are mitigated by inert atmospheres and moisture-free reagents. Yields (~70%) depend on substituent reactivity and purification methods (e.g., recrystallization from ethanol) .

Q. How is spectroscopic characterization (NMR, IR, MS) applied to confirm the structure of this compound?

- ¹H NMR : Aromatic protons in the indazole ring appear as multiplet signals between δ 7.5–8.3 ppm, while the ethanone methyl group resonates as a singlet near δ 2.5–2.6 ppm. Amino (-NH₂) protons may appear broad due to exchange .

- IR : Strong absorption at ~1690 cm⁻¹ confirms the ketone (C=O) group. Stretching bands for C-Cl and C-N bonds appear at 600–800 cm⁻¹ and 1550–1600 cm⁻¹, respectively .

- MS : The molecular ion peak (M⁺) aligns with the molecular formula (e.g., C₉H₇ClN₃O), with fragmentation patterns showing loss of CO (28 amu) or Cl (35.5 amu) .

Q. What crystallographic techniques are used to resolve structural ambiguities in such heterocyclic compounds?

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL is standard. Key steps include:

- Data collection at low temperature (e.g., 100 K) to reduce thermal motion.

- Structure solution via direct methods (SHELXS) and refinement with SHELXL, incorporating anisotropic displacement parameters for non-H atoms .

- Validation using R-factors (e.g., R₁ < 0.05) and electron density maps to confirm positions of Cl and NH₂ groups .

Advanced Research Questions

Q. How can mechanistic studies elucidate the electrophilic substitution pathways in functionalizing the indazole ring?

Density Functional Theory (DFT) calculations model electron density distribution to predict regioselectivity. For example, the amino group at position 4 directs electrophiles (e.g., acyl groups) to position 1 due to resonance stabilization. Kinetic studies under varying temperatures and substituents (e.g., replacing Cl with F) reveal activation energies and transition states .

Q. What strategies address contradictions in reported biological activity data for similar ethanone derivatives?

- Reproducibility : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability.

- Metabolic Stability : Use LC-MS to quantify degradation products in vitro, as unstable compounds may show inconsistent activity .

- Structural Analogues : Compare activity of this compound with methoxy or methyl derivatives to identify critical pharmacophores .

Q. How does the compound interact with biomolecular targets (e.g., kinases or GPCRs), and what computational tools validate these interactions?

- Docking Studies : Software like AutoDock Vina predicts binding modes to active sites (e.g., ATP-binding pockets in kinases). The ethanone moiety often forms hydrogen bonds with backbone amides .

- MD Simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories, analyzing root-mean-square deviation (RMSD) of the ligand-protein complex .

Q. What challenges arise in refining high-resolution crystal structures of halogenated indazoles, and how are they resolved?

- Disorder : Chlorine atoms may exhibit positional disorder; multi-conformer models with partial occupancy are used .

- Twinned Data : SHELXL’s TWIN command handles twinning by integrating HKLF5 data and refining batch scale factors .

- Hydrogen Bonding : Difference Fourier maps locate NH₂ protons, with restraints applied to maintain geometry during refinement .

Methodological Tables

Q. Table 1. Comparative Synthesis Conditions for Analogous Ethanone Derivatives

| Compound | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-(4-Chlorophenyl)ethanone | AlCl₃ | DCM | 0–25 | 70 | |

| 1-(7-Methoxyindazol)ethanone | None | Ethanol | Reflux | 65 | |

| 1-(4-Amino-phenyl)ethanone | H₂SO₄ | Toluene | 50 | 80 |

Q. Table 2. Key Spectral Data for Structural Confirmation

| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| C=O | 1680–1700 | - | 190–200 |

| C-Cl | 600–800 | - | 110–120 |

| Indazole C-H | - | 7.5–8.3 (m) | 120–140 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.